molecular formula C10H12N2O3 B174919 N-(2,3-dimethyl-6-nitrophenyl)acetamide CAS No. 138330-47-9

N-(2,3-dimethyl-6-nitrophenyl)acetamide

Cat. No.: B174919
CAS No.: 138330-47-9
M. Wt: 208.21 g/mol
InChI Key: CZLTXJVPEMCPLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2,3-dimethyl-6-nitrophenyl)acetamide typically involves several steps:

    Starting Material: The process begins with 2,4-dinitroethylbenzene.

    Acetylation: 2,4-dinitroethylbenzene reacts with acetic anhydride to form 2,4-dinitroethyl acetic anhydride.

    Reduction: The 2,4-dinitroethyl acetic anhydride is then reduced to yield 2,4-dinitroethylbenzene.

    Formylation: This intermediate reacts with formic anhydride to produce N-acetyl 2,4-dinitroethylbenzene.

    Final Step: Finally, N-acetyl 2,4-dinitroethylbenzene is reacted with methylamine to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts like platinum or palladium.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include amino derivatives, substituted acetamides, and other functionalized compounds.

Scientific Research Applications

N-(2,3-dimethyl-6-nitrophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dimethyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group also plays a role in modulating the compound’s activity by influencing its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethyl-3-nitrophenyl)acetamide
  • N-(2,6-dimethyl-4-nitrophenyl)acetamide

Uniqueness

N-(2,3-dimethyl-6-nitrophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both methyl and nitro groups in specific positions enhances its potential for various applications compared to similar compounds .

Properties

IUPAC Name

N-(2,3-dimethyl-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)10(7(6)2)11-8(3)13/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLTXJVPEMCPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407977
Record name N-(2,3-dimethyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138330-47-9
Record name N-(2,3-dimethyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-DIMETHYL-6'-NITROACETANILIDE
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